1-Azetidinamine

Catalog No.
S13757049
CAS No.
53779-89-8
M.F
C3H8N2
M. Wt
72.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azetidinamine

CAS Number

53779-89-8

Product Name

1-Azetidinamine

IUPAC Name

azetidin-1-amine

Molecular Formula

C3H8N2

Molecular Weight

72.11 g/mol

InChI

InChI=1S/C3H8N2/c4-5-2-1-3-5/h1-4H2

InChI Key

BDIIXJCOXLQTKD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)N

1-Azetidinamine, also known as 1-azetidinamine or 1-aminocyclobutane, is a four-membered cyclic amine characterized by its unique structural properties. The compound features a nitrogen atom within a saturated four-membered ring, which contributes to significant ring strain, making it reactive in various chemical environments. This strain can facilitate diverse

The chemical reactivity of 1-azetidinamine is influenced by its ring strain and the presence of the amino group. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Ring Opening Reactions: Under certain conditions, the azetidine ring can undergo opening, leading to the formation of linear amines or other functional groups.
  • Formation of Derivatives: 1-Azetidinamine can react with various reagents to form derivatives such as azetidinones or azetidine-based β-lactams, which are important in medicinal chemistry .

1-Azetidinamine and its derivatives exhibit various biological activities, making them significant in pharmacology. Notably:

  • Antimicrobial Properties: Compounds derived from 1-azetidinamine have shown potential as antimicrobial agents due to their ability to inhibit bacterial growth.
  • Cytotoxic Effects: Certain derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy.
  • Neuroprotective Effects: Some studies suggest that azetidine derivatives may possess neuroprotective properties, contributing to their investigation in neurodegenerative disease models .

Several methods are employed for synthesizing 1-azetidinamine:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors, such as α-amino acids or β-amino alcohols, under acidic or basic conditions.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis techniques that enhance reaction rates and yields .
  • Aza-Paterno-Büchi Reaction: This photochemical method utilizes light to promote the formation of azetidines from oximes and alkenes .

The applications of 1-azetidinamine span various fields:

  • Pharmaceuticals: Its derivatives are explored for use in antibiotics and anticancer drugs.
  • Agricultural Chemicals: Some azetidine derivatives are being investigated for their potential as agrochemicals.
  • Materials Science: The unique properties of azetidines make them suitable candidates for developing novel materials with specific functionalities .

Research into the interactions of 1-azetidinamine with biological targets has revealed insights into its mechanism of action:

  • Enzyme Inhibition Studies: Investigations have shown that certain derivatives can inhibit enzymes related to bacterial resistance mechanisms.
  • Binding Affinity Assessments: Studies measuring the binding affinity of azetidine compounds to specific receptors provide valuable data for drug design .

1-Azetidinamine shares structural similarities with several other cyclic amines. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
1-PyrrolidinePyrrolidine StructureFive-membered ring; less strain than azetidine.
1-PiperidinePiperidine StructureSix-membered ring; more stable than azetidine.
2-AzetidinoneAzetidinone StructureContains a carbonyl group; used in β-lactam synthesis.

Uniqueness of 1-Azetidinamine

1-Azetidinamine's four-membered ring structure leads to significant ring strain, which enhances its reactivity compared to larger cyclic amines like piperidine and pyrrolidine. This unique property allows it to participate in a variety of

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

72.068748264 g/mol

Monoisotopic Mass

72.068748264 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-10-2024

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